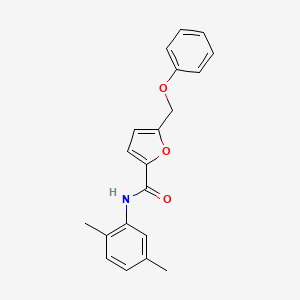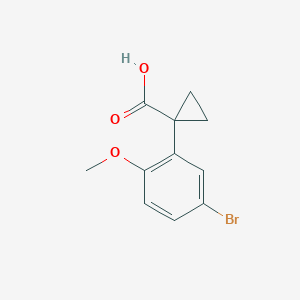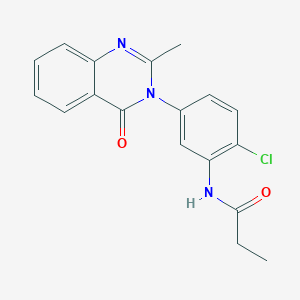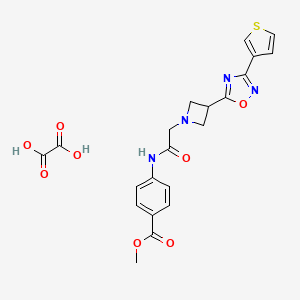
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide, also known as FMEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pivaloyloxymethyl (POM) prodrug of Furanmethanethiol (FMT), which is a potent antioxidant and anti-inflammatory agent. FMEP is synthesized by the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine.
Mécanisme D'action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has also been shown to reduce the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative stress. In addition, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been found to improve mitochondrial function and reduce apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in lab experiments is its potent antioxidant and anti-inflammatory properties. It can be used to study the effects of oxidative stress and inflammation on various cell types. However, one of the limitations of using N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide. One area of research is the development of more water-soluble formulations of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide for in vivo studies. Another area of research is the investigation of the potential neuroprotective effects of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide in modulating the gut microbiome and its potential use in the treatment of inflammatory bowel disease is an area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide involves the reaction of FMT with pivaloyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide has been shown to protect against oxidative stress-induced cell death in various cell types, including neuronal cells. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)12(15)14(6-8-16-4)9-11-5-7-17-10-11/h5,7,10H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIWDOESSBGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCOC)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)


![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)



![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)